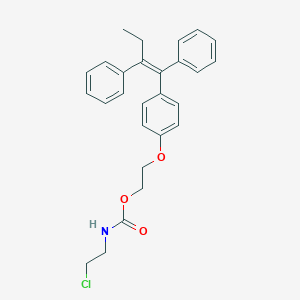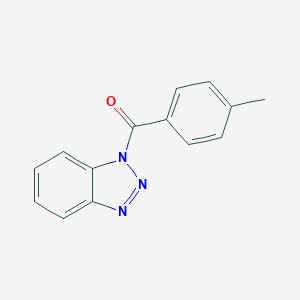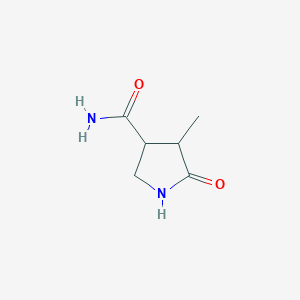
4-Methyl-5-oxopyrrolidine-3-carboxamide
Descripción general
Descripción
4-Methyl-5-oxopyrrolidine-3-carboxamide, also known as MOPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOPCA is a cyclic imide that can be synthesized through various methods and has been found to exhibit biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to interact with proteins and enzymes in the body, potentially affecting their function and activity. Studies have suggested that 4-Methyl-5-oxopyrrolidine-3-carboxamide may act as a chaperone, aiding in the proper folding of proteins and preventing misfolding and aggregation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Methyl-5-oxopyrrolidine-3-carboxamide exhibits a variety of biochemical and physiological effects, including the ability to stabilize proteins, inhibit protein aggregation, and enhance protein refolding. 4-Methyl-5-oxopyrrolidine-3-carboxamide has also been found to exhibit antioxidant activity, potentially making it a useful tool for studying oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methyl-5-oxopyrrolidine-3-carboxamide has several advantages for use in laboratory experiments, including its ease of synthesis, high purity, and stability. However, limitations include its relatively low solubility in water and the need for further research to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several potential future directions for research on 4-Methyl-5-oxopyrrolidine-3-carboxamide, including further studies on its potential as a treatment for neurological disorders, the development of novel compounds based on 4-Methyl-5-oxopyrrolidine-3-carboxamide for use in drug discovery, and the use of 4-Methyl-5-oxopyrrolidine-3-carboxamide as a tool for studying protein folding and misfolding. Additionally, further research is needed to fully understand the mechanism of action of 4-Methyl-5-oxopyrrolidine-3-carboxamide and its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-Methyl-5-oxopyrrolidine-3-carboxamide has been studied for its potential applications in various fields, including as a building block for the synthesis of novel compounds with potential pharmaceutical properties, as a potential treatment for neurological disorders, and as a potential tool for studying the mechanisms of protein folding and misfolding.
Propiedades
Número CAS |
107610-63-9 |
|---|---|
Nombre del producto |
4-Methyl-5-oxopyrrolidine-3-carboxamide |
Fórmula molecular |
C6H10N2O2 |
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
4-methyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C6H10N2O2/c1-3-4(5(7)9)2-8-6(3)10/h3-4H,2H2,1H3,(H2,7,9)(H,8,10) |
Clave InChI |
NOXIXMRINKMTPQ-UHFFFAOYSA-N |
SMILES |
CC1C(CNC1=O)C(=O)N |
SMILES canónico |
CC1C(CNC1=O)C(=O)N |
Sinónimos |
3-Pyrrolidinecarboxamide,4-methyl-5-oxo-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

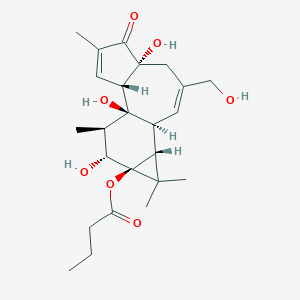
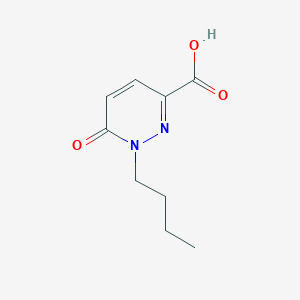
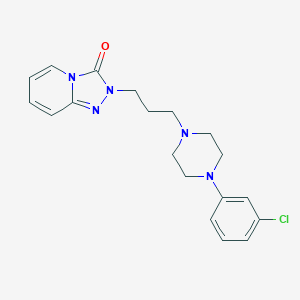
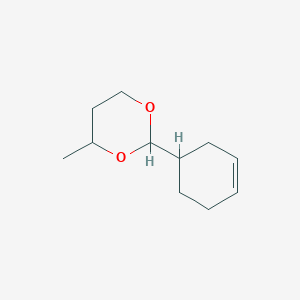
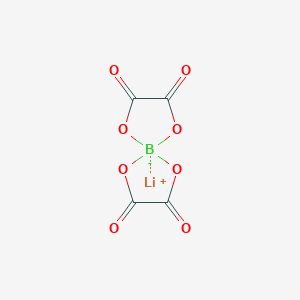
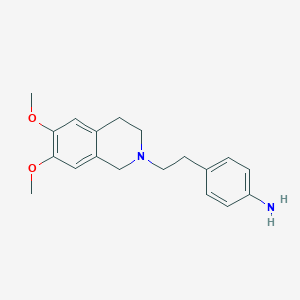
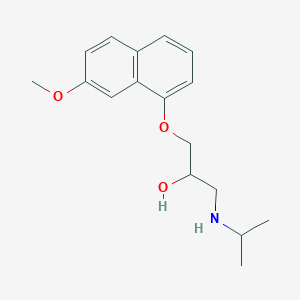

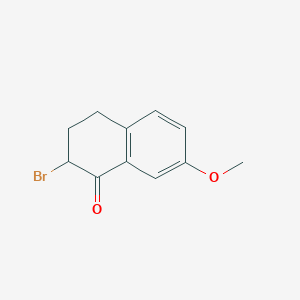
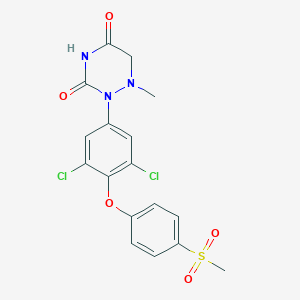
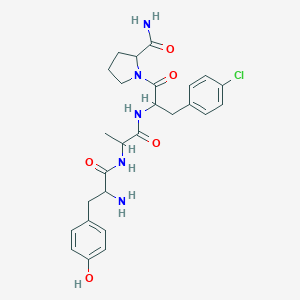
![1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone](/img/structure/B27398.png)
